

Quantitative comparison of Carlactone levels in various plant tissues

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to Carlactone Levels in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of **carlactone** levels in various plant tissues, supported by experimental data. It also offers detailed methodologies for key experiments and visual representations of the relevant signaling pathway to aid in research and development efforts related to strigolactones and their precursors.

Quantitative Comparison of Carlactone Levels

Carlactone is a key intermediate in the biosynthesis of strigolactones, a class of phytohormones that regulate various aspects of plant development. The concentration of **carlactone** can vary significantly between different plant species and tissues, as well as under different physiological conditions. The following tables summarize the available quantitative data on endogenous **carlactone** levels.

Table 1: Endogenous Carlactone Levels in Arabidopsis thaliana Root Tissues



Plant Line	Genotype Description	Carlactone (pg/g fresh weight)	Reference
Wild Type (Col-0)	Standard laboratory strain	Not detected	[1]
max1-4	Defective in a cytochrome P450 involved in strigolactone biosynthesis	~150	[1]
atd14-2	Strigolactone perception mutant	High accumulation	[1]
max4-8	Defective in CAROTENOID CLEAVAGE DIOXYGENASE 8	Not detected	[1]
Wild Type	Standard laboratory strain	32.5 ± 5.2	[2]
max1	Defective in MORE AXILLARY GROWTH 1	Below detection limit	[2]
max2	F-box protein mutant in SL signaling	~400	[2]
atd14	Strigolactone receptor mutant	~650	[2]

Table 2: Endogenous Carlactone Levels in Oryza sativa (Rice) Root Tissues



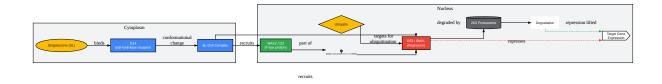
Plant Line	Condition	Carlactone (pg/g fresh weight)	Reference
Wild Type	+ Phosphate	~20	[1]
Wild Type	- Phosphate	~40	[1]
d10-1	Defective in CAROTENOID CLEAVAGE DIOXYGENASE 8	Not detected	[1]
d14-1	Strigolactone perception mutant	~120	[1]

Note: Data for aerial tissues such as leaves and flowers are limited. One study on Arabidopsis suggests that strigolactone levels in the basal part of the shoot are comparable to those in the roots[3]. Another study detected **carlactone** in rice shoots after feeding experiments but did not quantify endogenous levels[4]. Further research is needed to establish a comprehensive quantitative profile of **carlactone** in a wider range of plant tissues.

Strigolactone Signaling Pathway

The perception and signaling of strigolactones involve a series of protein interactions that ultimately lead to changes in gene expression. The core of this pathway involves the D14 receptor, the F-box protein MAX2 (or D3 in rice), and the D53/SMXL family of transcriptional repressors.





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Caption: The strigolactone signaling pathway.

Experimental Protocols Protocol 1: Carlactone Extraction from Plant Tissues

This protocol outlines a general procedure for the extraction of **carlactone** from various plant tissues for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

- Fresh plant tissue (roots, shoots, leaves, etc.)
- · Liquid nitrogen
- Mortar and pestle
- Extraction solvent: 80% acetonitrile with 1% acetic acid in Milli-Q water
- Internal standard (e.g., 13C-labeled carlactone)
- Centrifuge tubes (e.g., 1.5 mL or 2 mL)



- · Refrigerated centrifuge
- Syringe filters (0.22 μm)
- · LC-MS vials

Procedure:

- Sample Collection and Freezing: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Weighing: Accurately weigh the frozen powder (e.g., 100-200 mg) into a pre-chilled centrifuge tube.
- Extraction:
 - Add a known amount of internal standard to each sample.
 - Add 1 mL of cold extraction solvent to the tube.
 - Vortex vigorously for 1 minute.
 - Incubate on a shaker at 4°C for 30 minutes.
- Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new centrifuge tube.
- Second Extraction (Optional): To maximize yield, the pellet can be re-extracted with another
 0.5 mL of extraction solvent, centrifuged, and the supernatants pooled.
- $\bullet\,$ Filtration: Filter the supernatant through a 0.22 μm syringe filter into an LC-MS vial.
- Storage: Store the samples at -80°C until LC-MS analysis.



Protocol 2: Quantitative Analysis of Carlactone by LC-MS/MS

This protocol provides a general framework for the quantification of **carlactone** using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 μm particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute **carlactone**, followed by a wash and reequilibration step.
- Flow Rate: 0.2-0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5-10 μL

MS/MS Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)



- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both endogenous carlactone and the labeled internal standard. The exact m/z values will depend on the specific adducts formed.
- Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

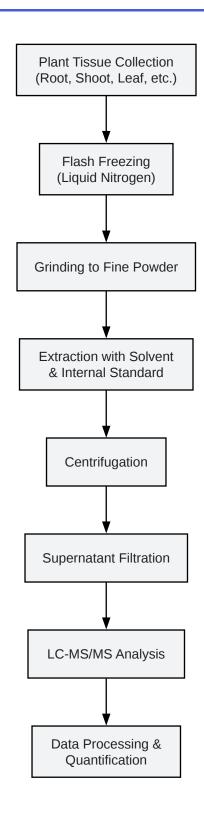
Quantification:

- Calibration Curve: Prepare a series of standard solutions containing known concentrations of carlactone and a fixed concentration of the internal standard.
- Analysis: Analyze the standards and the extracted plant samples by LC-MS/MS.
- Data Processing: Integrate the peak areas for the MRM transitions of both **carlactone** and the internal standard.
- Calculation: Calculate the ratio of the peak area of carlactone to the peak area of the
 internal standard. Use the calibration curve to determine the concentration of carlactone in
 the samples. The final concentration is typically expressed as pg/g of fresh weight.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of **carlactone** in plant tissues.





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Caption: General workflow for carlactone quantification.



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- To cite this document: BenchChem. [Quantitative comparison of Carlactone levels in various plant tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12838652#quantitative-comparison-of-carlactone-levels-in-various-plant-tissues]

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